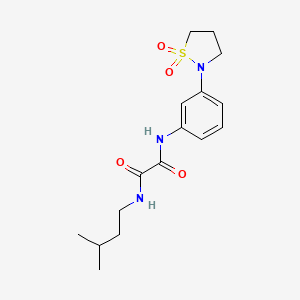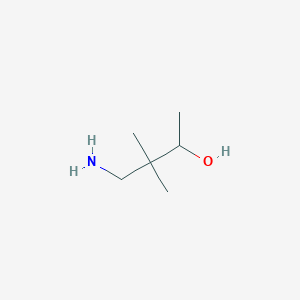
4-Amino-3,3-dimethylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3,3-dimethylbutan-2-ol is a chemical compound with the molecular formula C6H15NO and a molecular weight of 117.19 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a butanol backbone with two methyl groups attached to the third carbon atom and an amino group attached to the fourth carbon atom . The InChI code for this compound is 1S/C6H15NO/c1-5(8)6(2,3)4-7/h5,8H,4,7H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
1. Asymmetric Catalysis in Organic Synthesis
4-Amino-3,3-dimethylbutan-2-ol derivatives have been utilized as catalysts in asymmetric synthesis. For instance, (R)-(−)-1-piperidino-3,3-dimethylbutan-2-ol was used in the asymmetric ethylation of trans-crotonaldehyde, leading to trans-(S)-4-hexen-3-ol. The study highlighted the influence of catalyst enantiopurity and loading on product yield and enantiopurity, providing insights for reaction scale-up (Hoard, Moher, & Turpin, 1999).
2. Novel Protection Methods for Sulfonic Acids
The 'safety-catch' principle was applied to develop a new method for protecting sulfonic acids, involving derivatives of this compound. This method enabled the production of protected derivatives of taurine (2-aminoethanesulfonic acid) through a series of chemical transformations. This approach holds potential for broader applications in the protection of sulfonic acids and is adaptable to a multiparallel format (Seeberger, Griffin, Hardcastle, & Golding, 2007).
3. Dynamics in Plastic Crystalline Phases
This compound and its isomers were studied for their dynamics in plastic crystalline phases, which included analyzing molecular motions and self-diffusion coefficients. The study revealed unique dynamic and phase behaviors, providing quantitative insights into internal motions and molecular reorientations, crucial for understanding solid-state polymorphism (Carignani et al., 2018).
4. Thermal Decomposition Kinetics
The kinetics of thermal decomposition of compounds closely related to this compound, like 2,3-epoxy-2,3-dimethylbutane, have been computationally studied to understand the energetics and pathways of decomposition. This research provided valuable insights into the regioselectivity of decomposition and its dependence on temperature and pressure, aiding in the understanding of the stability and reactivity of similar compounds (Shiroudi & Zahedi, 2016).
5. Synthesis of Neotame and Related Compounds
Research has been directed towards synthesizing 3,3-dimethylbutanal and 3,3-dimethylbutanol, which are important intermediates in the synthesis of Neotame, a sweetening agent significantly sweeter than Aspartame. The study detailed the efficient methods and reaction parameters necessary for the synthesis, contributing to the field of sweetener production (Tanielyan & Augustine, 2012).
Safety and Hazards
The safety data sheet for 4-Amino-3,3-dimethylbutan-2-ol indicates that it is a flammable liquid and vapor. It may be harmful if inhaled and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-amino-3,3-dimethylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(8)6(2,3)4-7/h5,8H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRFVXRCBRHLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2779913.png)
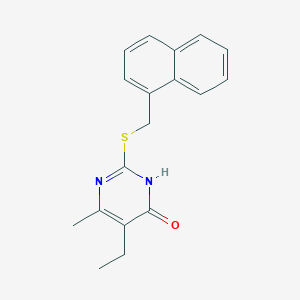

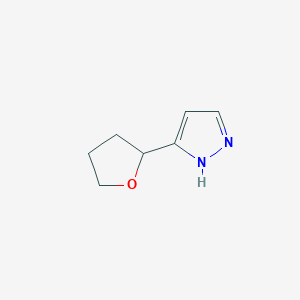

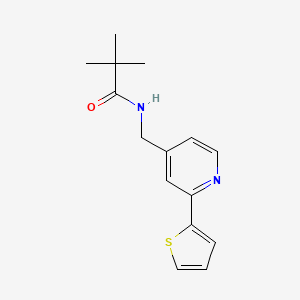
amine](/img/structure/B2779922.png)

![N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2779925.png)
![N-(4-chlorobenzyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2779928.png)


